molecular formula C9H9N3O4 B2495154 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid CAS No. 72117-60-3

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid

Cat. No.: B2495154
CAS No.: 72117-60-3
M. Wt: 223.188
InChI Key: GNXRPOMTPYCTHV-UHFFFAOYSA-N
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Description

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid is a complex organic compound with the molecular formula C9H9N3O4. It contains a carboxylic acid group, a secondary amide, and a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazide derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.

    Hydrazine derivatives: Compounds containing the hydrazine moiety but lacking the benzoic acid group.

Uniqueness: this compound is unique due to its combination of a hydrazine moiety with a benzoic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c10-12-8(14)7(13)11-6-4-2-1-3-5(6)9(15)16/h1-4H,10H2,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRPOMTPYCTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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